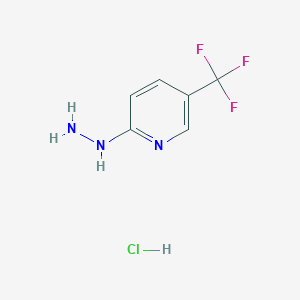

4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

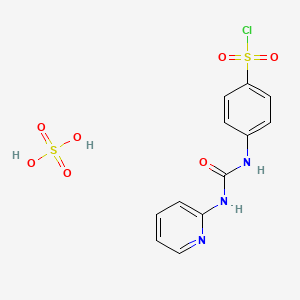

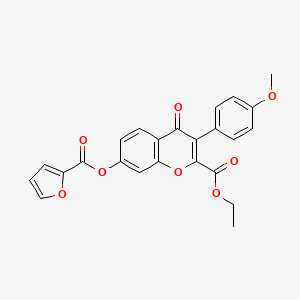

The compound “4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate” is a complex organic molecule. It contains a pyridin-2-yl group, which is a type of nitrogen-containing heterocycle . It also contains a ureido group, a benzene sulfonyl chloride group, and a sulfate group .

Molecular Structure Analysis

The molecular formula of the compound is C12H12ClN3O7S2, and it has a molecular weight of 409.82 . The exact structure would depend on the positions of the various groups on the benzene ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfate, ureido, and sulfonyl chloride groups suggest that it would have some degree of water solubility .Scientific Research Applications

1. Catalysis and Synthesis

Sulfonic acid-functionalized pyridinium chloride has been reported to effectively catalyze one-pot multi-component condensation reactions. This type of compound, which includes structures similar to 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate, is utilized in the synthesis of various organic compounds, such as 1,2,4,5-tetrasubstituted imidazoles, demonstrating its importance in organic synthesis and catalysis (Zare, Asgari, Zare, & Zolfigol, 2015).

2. Anticancer Research

Compounds with structures that incorporate elements of this compound have been investigated for their potential as anticancer agents. For example, derivatives of N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide were synthesized and evaluated for cytotoxic effects on different breast cancer cell lines, indicating the role of such compounds in cancer research (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).

3. Antimicrobial Activity

A study on N-pyridin-3-yl-benzenesulfonamide, a compound related to this compound, highlighted its antimicrobial activity. The synthesized compound was tested against various bacteria, including Gram-positive and Gram-negative strains, showing significant antimicrobial properties (Ijuomah, Ike, & Obi, 2022).

4. Material Science and Chemistry

In material science, similar structures have been used in the development of new materials with potential applications in various fields. For instance, the synthesis of magnetically separable graphene oxide anchored sulfonic acid for catalyzing the synthesis of carbonitriles underlines the versatility of such compounds in materials chemistry (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).

5. Electrochemical Applications

The electrochemical behavior of compounds similar to this compound has been explored. For instance, a study on the electrochemical properties of a related compound demonstrated its use in enhancing the properties of nano cobalt oxide, indicating potential applications in electrochemistry and nanotechnology (Mohammed, 2017).

6. Structural and Spectroscopic Analysis

Research on compounds with similar structures often involves detailed structural and spectroscopic analysis. For example, a study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into the molecular geometry, vibrational frequencies, and electronic properties, demonstrating the importance of these compounds in spectroscopic studies (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)10-6-4-9(5-7-10)15-12(17)16-11-3-1-2-8-14-11;1-5(2,3)4/h1-8H,(H2,14,15,16,17);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCVGAVRLQJTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2449067.png)

![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2449072.png)

![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B2449079.png)

![3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2449081.png)

![1-(4-Ethylbenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2449082.png)